molecular formula C11H13ClN2O B14009934 N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide CAS No. 7696-86-8

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide

Cat. No.: B14009934
CAS No.: 7696-86-8
M. Wt: 224.68 g/mol
InChI Key: JCYWMDWYQDNJDW-UHFFFAOYSA-N
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Description

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated propylideneamino group attached to a phenyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide typically involves the reaction of 1-chloro-2-propanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Chloropropan-2-ylideneamino)urea
  • N-(1-Chloropropan-2-ylideneamino)guanidine

Uniqueness

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

7696-86-8

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

N-(1-chloropropan-2-ylideneamino)-2-phenylacetamide

InChI

InChI=1S/C11H13ClN2O/c1-9(8-12)13-14-11(15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

JCYWMDWYQDNJDW-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)CCl

Origin of Product

United States

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